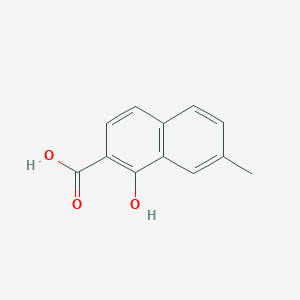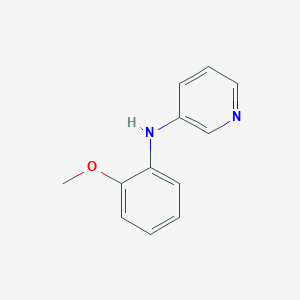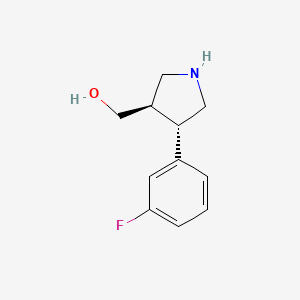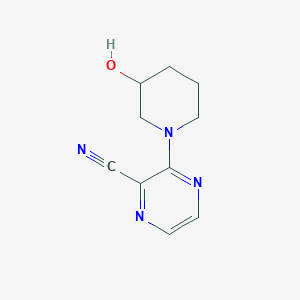
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxypiperidinyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the hydroxypiperidinyl and carbonitrile groups. One common method includes:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypiperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypiperidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but differ in the substituents attached to the ring.
Pyrazine-2-carbonitrile: Lacks the hydroxypiperidinyl group but shares the carbonitrile functionality.
Hydroxypiperidine Derivatives: Contain the hydroxypiperidinyl group but differ in the core structure.
Uniqueness
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the hydroxypiperidinyl group and the pyrazine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
3-(3-hydroxypiperidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2 |
Clave InChI |
WRMCRLFDFCSJEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=CN=C2C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


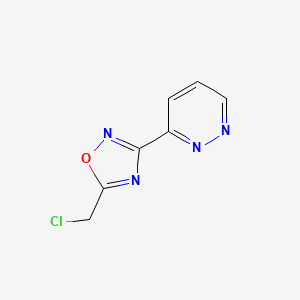
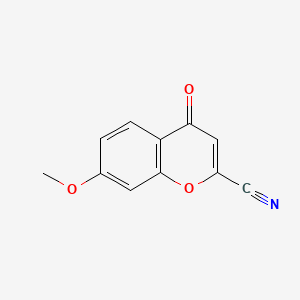
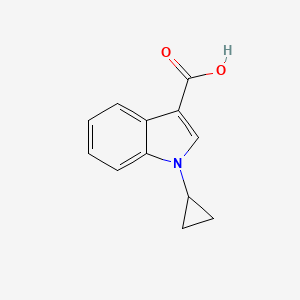
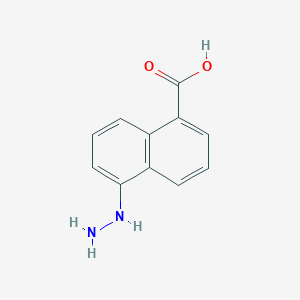
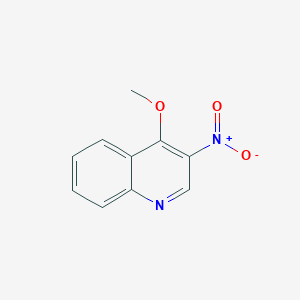
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
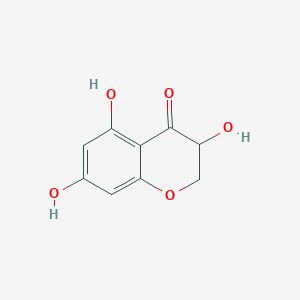

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
